molecular formula C13H14N2O4 B2689998 1-{[1-(Furan-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097894-06-7

1-{[1-(Furan-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Cat. No.: B2689998
CAS No.: 2097894-06-7
M. Wt: 262.265
InChI Key: AGDFQZAPERBFJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-(Furan-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a complex organic compound featuring a unique structure that combines a furan ring, an azetidine ring, and a pyrrolidine-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(Furan-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione typically involves multi-step organic synthesis. One common route starts with the preparation of the furan-3-carbonyl chloride, which is then reacted with azetidine to form the intermediate 1-(furan-3-carbonyl)azetidin-3-yl chloride. This intermediate is subsequently reacted with pyrrolidine-2,5-dione under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions such as temperature and pressure control. Continuous flow chemistry techniques may also be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(Furan-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as triethylamine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-3-carboxylic acid, while reduction of the carbonyl groups can produce the corresponding alcohols.

Scientific Research Applications

1-{[1-(Furan-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, although further research is needed to confirm these effects.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-{[1-(Furan-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its furan and azetidine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

    1-{[1-(Furan-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione: Similar structure but with the furan ring at a different position.

    1-{[1-(Thiophene-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione: Contains a thiophene ring instead of a furan ring.

    1-{[1-(Pyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione: Features a pyridine ring in place of the furan ring.

Uniqueness: The unique combination of the furan, azetidine, and pyrrolidine-2,5-dione moieties in 1-{[1-(Furan-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione provides distinct chemical and biological properties that are not observed in the similar compounds listed above. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-[[1-(furan-3-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-11-1-2-12(17)15(11)7-9-5-14(6-9)13(18)10-3-4-19-8-10/h3-4,8-9H,1-2,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDFQZAPERBFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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